molecular formula C19H17ClN2 B13741132 Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride CAS No. 3442-83-9

Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride

Cat. No.: B13741132
CAS No.: 3442-83-9
M. Wt: 308.8 g/mol
InChI Key: SPJSTBGXLCMAJN-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is also known by its other names, such as rosanilin, and is commonly used as a histological dye .

Preparation Methods

The synthesis of Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride involves several steps. One common method includes the reaction of 4-aminobenzaldehyde with aniline under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride involves its interaction with cellular components, particularly nucleic acids and proteins. It binds to these molecules, altering their structure and function, which is why it is effective as a histological dye. The molecular targets and pathways involved include DNA and RNA binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride can be compared with other similar compounds such as:

These compounds share some common applications but differ in their chemical structures and specific properties, making each unique in its own right.

Properties

CAS No.

3442-83-9

Molecular Formula

C19H17ClN2

Molecular Weight

308.8 g/mol

IUPAC Name

4-[(4-iminocyclohexa-2,5-dien-1-ylidene)-phenylmethyl]aniline;hydrochloride

InChI

InChI=1S/C19H16N2.ClH/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16;/h1-13,20H,21H2;1H

InChI Key

SPJSTBGXLCMAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N.Cl

Origin of Product

United States

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